N-{[3-(4-methylphenyl)-1-adamantyl]carbonyl}glycine
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Overview
Description
N-{[3-(4-methylphenyl)-1-adamantyl]carbonyl}glycine is a synthetic organic compound characterized by its unique adamantyl and glycine moieties. The adamantyl group, derived from adamantane, is known for its rigidity and bulkiness, which can influence the compound’s physical and chemical properties. The glycine moiety, being the simplest amino acid, adds to the compound’s versatility in biochemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[3-(4-methylphenyl)-1-adamantyl]carbonyl}glycine typically involves the following steps:
Formation of the Adamantyl Intermediate: The adamantyl intermediate can be synthesized through the Friedel-Crafts alkylation of adamantane with 4-methylbenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Coupling with Glycine: The adamantyl intermediate is then coupled with glycine using a coupling reagent like dicyclohexylcarbodiimide (DCC) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
N-{[3-(4-methylphenyl)-1-adamantyl]carbonyl}glycine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the adamantyl or methylphenyl groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Derivatives with different functional groups.
Scientific Research Applications
N-{[3-(4-methylphenyl)-1-adamantyl]carbonyl}glycine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in modulating biological pathways due to its unique structure.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of drugs targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-{[3-(4-methylphenyl)-1-adamantyl]carbonyl}glycine involves its interaction with specific molecular targets. The adamantyl group can enhance the compound’s binding affinity to certain receptors or enzymes, while the glycine moiety can participate in biochemical reactions. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-{[3-(4-methoxyphenyl)-1-adamantyl]carbonyl}glycine
- N-{[3-(4-chlorophenyl)-1-adamantyl]carbonyl}glycine
- N-{[3-(4-fluorophenyl)-1-adamantyl]carbonyl}glycine
Uniqueness
N-{[3-(4-methylphenyl)-1-adamantyl]carbonyl}glycine is unique due to the presence of the 4-methylphenyl group, which can influence its chemical reactivity and biological activity. The adamantyl group provides rigidity and bulkiness, which can affect the compound’s interaction with molecular targets.
Properties
IUPAC Name |
2-[[3-(4-methylphenyl)adamantane-1-carbonyl]amino]acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO3/c1-13-2-4-16(5-3-13)19-7-14-6-15(8-19)10-20(9-14,12-19)18(24)21-11-17(22)23/h2-5,14-15H,6-12H2,1H3,(H,21,24)(H,22,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYFFMOAYZURBNW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C23CC4CC(C2)CC(C4)(C3)C(=O)NCC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>49.1 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49669785 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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